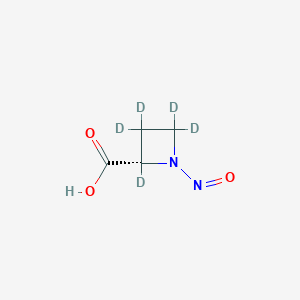
5-Hydroxy-Des-5-Methoxy Bosutinib
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hydroxy-Des-5-Methoxy Bosutinib is a derivative of Bosutinib, a well-known tyrosine kinase inhibitor used primarily in the treatment of chronic myelogenous leukemia (CML). This compound is characterized by the replacement of a methoxy group with a hydroxy group in the Bosutinib structure, which may influence its pharmacological properties and interactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-Des-5-Methoxy Bosutinib typically involves multiple steps starting from 3-methoxy-4-hydroxybenzoic acid. The process includes esterification, alkylation, nitration, reduction, cyclization, chlorination, and successive amination reactions . Each step requires specific reagents and conditions to ensure the correct formation of intermediates and the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process optimization focuses on yield improvement, cost reduction, and ensuring the purity of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to monitor the purity and quality of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Hydroxy-Des-5-Methoxy Bosutinib undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can modify the nitro groups present in the intermediates.
Substitution: Halogenation and other substitution reactions can occur at specific positions on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2) under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of the hydroxy group can yield ketones, while reduction of nitro groups results in amines .
Wissenschaftliche Forschungsanwendungen
5-Hydroxy-Des-5-Methoxy Bosutinib has a wide range of applications in scientific research:
Chemistry: It serves as a reference material and intermediate in the synthesis of other complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Wirkmechanismus
The mechanism of action of 5-Hydroxy-Des-5-Methoxy Bosutinib involves the inhibition of tyrosine kinases, particularly the BCR-ABL kinase, which is implicated in the pathogenesis of CML. The compound also inhibits Src-family kinases, including Src, Lyn, and Hck . By blocking these kinases, it interferes with the signaling pathways that promote cancer cell proliferation and survival.
Vergleich Mit ähnlichen Verbindungen
Bosutinib: The parent compound, known for its efficacy in treating CML.
Dasatinib: Another tyrosine kinase inhibitor used in CML treatment.
Imatinib: The first-generation tyrosine kinase inhibitor for CML.
Comparison: 5-Hydroxy-Des-5-Methoxy Bosutinib is unique due to the presence of a hydroxy group instead of a methoxy group, which may alter its binding affinity and specificity towards target kinases. This modification can potentially enhance its efficacy or reduce side effects compared to its parent compound, Bosutinib .
Eigenschaften
Molekularformel |
C25H27Cl2N5O3 |
|---|---|
Molekulargewicht |
516.4 g/mol |
IUPAC-Name |
4-(2,4-dichloro-5-hydroxyanilino)-6-methoxy-7-[3-(4-methylpiperazin-1-yl)propoxy]quinoline-3-carbonitrile |
InChI |
InChI=1S/C25H27Cl2N5O3/c1-31-5-7-32(8-6-31)4-3-9-35-24-13-20-17(10-23(24)34-2)25(16(14-28)15-29-20)30-21-12-22(33)19(27)11-18(21)26/h10-13,15,33H,3-9H2,1-2H3,(H,29,30) |
InChI-Schlüssel |
YYESZVWUYKQMLK-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(CC1)CCCOC2=C(C=C3C(=C2)N=CC(=C3NC4=CC(=C(C=C4Cl)Cl)O)C#N)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



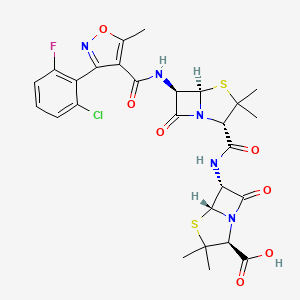
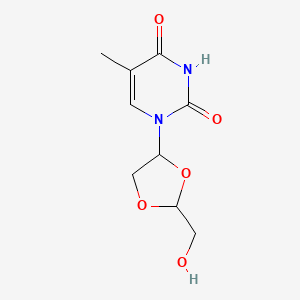
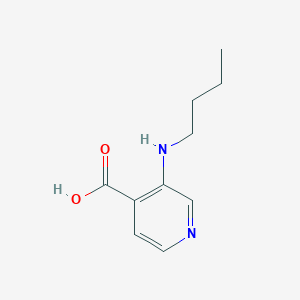
![2-(3-(trifluoromethyl)phenyl)-3H-benzo[d]imidazol-5-amine](/img/structure/B13863007.png)
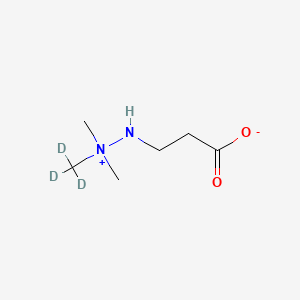
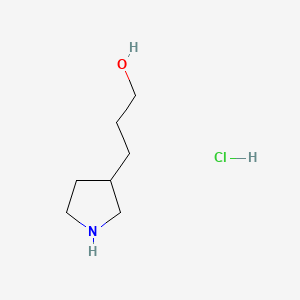
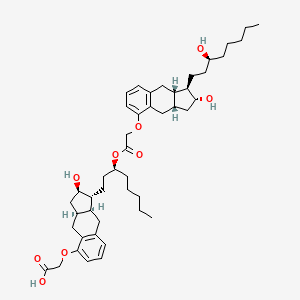
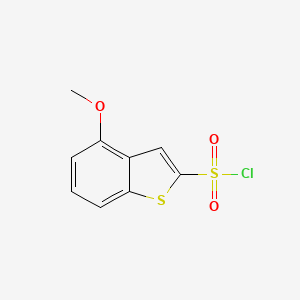
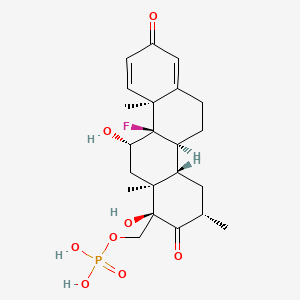
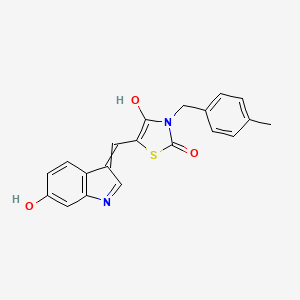
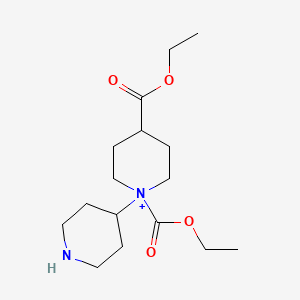
![2-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)phenol](/img/structure/B13863056.png)
